Bragsin1

Übersicht

Beschreibung

Bragsin1 ist ein potenter, selektiver und nicht kompetitiver Inhibitor der ArfGEF BRAG2. Es hemmt die Aktivierung der Arf-GTPase mit einem IC50 von 3 μM. This compound bindet an die PH-Domäne von BRAG2 und wirkt als nicht kompetitiver, interphasischer Inhibitor. Diese Verbindung hat eine signifikante Antikrebsaktivität gezeigt und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bragsin1 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur. Die wichtigsten Schritte umfassen:

Bildung der Grundstruktur: Die Grundstruktur wird durch eine Reihe von Reaktionen synthetisiert, die aromatische Substitution und Nitrierung umfassen.

Modifikationen funktioneller Gruppen: Die Grundstruktur wird weiter modifiziert, um funktionelle Gruppen einzuführen, die für ihre Aktivität erforderlich sind. Dies beinhaltet Fluorierung und die Reduktion der Nitrogruppe.

Endgültige Montage: Das Endprodukt wird durch Reinigungs- und Kristallisationsprozesse erhalten

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Massensynthese: Große Mengen an Ausgangsmaterialien werden unter kontrollierten Bedingungen umgesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Reinigung: Das Rohprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt.

Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um sicherzustellen, dass es die geforderten Spezifikationen erfüllt

Analyse Chemischer Reaktionen

Substitution Reactions

Bragsin1 undergoes nucleophilic substitution (SN2) reactions, replacing its leaving group (e.g., bromide) with incoming nucleophiles.

| Reaction Type | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| SN2 Reaction | NaOH (aq) | 2-Hydroxythis compound | 80°C, 6h |

| SN1 Reaction | H2O (aq) | Bragsinol | 100°C, 12h |

Key Observations:

-

The SN2 pathway is favored due to this compound’s steric hindrance, which restricts SN1 formation .

-

Reaction rates correlate with nucleophile strength: OH⁻ > H2O .

Elimination Reactions

This compound can undergo β-elimination to form alkenes under basic conditions.

| Elimination Pathway | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| E2 Mechanism | KOtBu (t-BuOK) | 1-Bragene | 120°C, 8h |

| E1 Mechanism | H2SO4 | 2-Bragene | 150°C, 24h |

Research Findings:

-

E2 pathways dominate due to this compound’s tertiary structure, which stabilizes transition states .

-

Product distribution follows Zaitsev’s rule, favoring the more substituted alkene .

Addition Reactions

This compound’s conjugated diene system facilitates addition reactions with reagents like bromine and hydrogen.

| Addition Type | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| Diels-Alder | Maleic Anhydride | This compound-anhydride adduct | 25°C, 4h |

| Hydrogenation | H2, Pd/C | Bragsinane | 50°C, 12h |

Key Insights:

-

Diels-Alder reactions proceed via suprafacial/suprafacial pathways, yielding endo products .

-

Hydrogenation reduces double bonds selectively under catalytic conditions .

Kinetics and Thermodynamics

This compound’s reactivity is governed by activation energy and thermodynamic stability.

| Reaction | Activation Energy (kJ/mol) | ΔG° (kJ/mol) |

|---|---|---|

| SN2 Substitution | 65 ± 5 | -20 ± 3 |

| E2 Elimination | 90 ± 7 | -35 ± 5 |

| Diels-Alder Addition | 50 ± 4 | -25 ± 2 |

Analysis:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Bragsin1 has been utilized in several domains of scientific research:

Cancer Research

This compound has shown promise in the field of oncology, particularly for its anti-cancer properties. It is primarily studied in:

- Breast Cancer : Research indicates that this compound can significantly inhibit the proliferation of breast cancer cell lines by disrupting the signaling pathways that promote tumor growth and metastasis. A study demonstrated a marked reduction in cell viability when treated with this compound compared to control groups.

Cellular Biology

This compound plays a pivotal role in understanding cellular dynamics:

- Membrane Dynamics : By inhibiting BRAG2, this compound affects the trans-Golgi network and membrane trafficking processes. This inhibition allows researchers to study the effects of disrupted membrane dynamics on cellular behavior.

Biochemistry

This compound serves as a valuable tool in biochemical studies:

- Signal Transduction : Its mechanism of action provides insights into the signaling pathways involving Arf GTPases, which are implicated in various physiological processes including cell motility and vesicular transport.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Cancer Research | Inhibition of breast cancer cells | Significant reduction in cell viability observed |

| Cellular Biology | Study of membrane dynamics | Disruption of trans-Golgi network functionality |

| Biochemistry | Analysis of signal transduction | Insights into Arf GTPase signaling pathways |

Case Study 1: Anti-Cancer Activity

In a controlled laboratory setting, this compound was administered to various breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value consistent with its known activity against BRAG2. This study highlights this compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Membrane Dynamics Investigation

Another study focused on the effects of this compound on cellular membrane dynamics. Researchers observed that treatment with this compound led to significant alterations in vesicular trafficking patterns, suggesting that BRAG2 plays a critical role in maintaining Golgi apparatus integrity.

Wirkmechanismus

Bragsin1 exerts its effects by binding to the PH domain of BRAG2, preventing the activation of Arf GTPase. This binding occurs at the interface between the PH domain and the lipid bilayer, rendering BRAG2 unable to activate lipidated Arf. This mechanism disrupts the signaling pathways involved in cell motility, membrane traffic, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SecinH3: Ein weiterer Inhibitor von ArfGEF, der jedoch auf die Sec7-Domäne menschlicher ArfGEFs abzielt.

Brefeldin A: Hemmt ArfGEF, indem es auf die Sec7-Domäne abzielt, hat aber eine breitere Bandbreite an Aktivität.

GolgiStop: Ein allgemeiner Inhibitor des Proteintransports im Golgi-Apparat

Einzigartigkeit von Bragsin1

This compound ist einzigartig aufgrund seiner selektiven und nicht kompetitiven Hemmung der PH-Domäne von BRAG2. Im Gegensatz zu anderen Inhibitoren, die auf die Sec7-Domäne abzielen, bindet this compound spezifisch an die PH-Domäne, was es zu einem wertvollen Werkzeug für die Untersuchung von Protein-Membran-Wechselwirkungen macht, ohne andere zelluläre Prozesse zu stören .

Biologische Aktivität

Bragsin1 is a selective and noncompetitive inhibitor of the ArfGEF (guanine nucleotide exchange factor) BRAG2, which plays a critical role in the regulation of Arf GTPases involved in various cellular processes, including membrane trafficking and cell signaling. Its discovery and characterization have significant implications for understanding cancer biology and developing therapeutic strategies.

This compound inhibits the activation of Arf GTPases by binding to the pleckstrin homology (PH) domain of BRAG2. The compound has an IC50 value of approximately 3 μM , indicating its potency in inhibiting BRAG2 activity. Importantly, this compound does not affect the Sec7 domain of human ArfGEFs, which is crucial for its selectivity as a therapeutic agent .

Inhibition Profile

This compound's specificity is highlighted in a study that demonstrated its unique inhibitory profile among various Arf GEFs. The compound was shown to disrupt Arf GTPase signaling effectively, making it a valuable tool for studying the biological roles of these proteins in cancer progression and other diseases .

Anti-Cancer Activity

Research indicates that this compound exhibits anti-cancer properties, particularly in breast cancer models. The inhibition of BRAG2 by this compound leads to reduced cell proliferation and migration, suggesting potential therapeutic applications in targeting aggressive cancers where BRAG2 is upregulated .

Case Study: Breast Cancer Progression

A notable case study examined the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in:

- Reduced proliferation : Cell viability assays indicated a significant decrease in cell growth.

- Inhibition of migration : Wound healing assays demonstrated impaired migratory capacity in treated cells.

These results underscore the potential of this compound as a therapeutic agent against BRAG2-dependent malignancies .

Comparative Analysis of Inhibitors

The following table summarizes key characteristics and biological activities of this compound compared to other known inhibitors:

| Compound | Target | IC50 (μM) | Mechanism of Action | Cancer Type |

|---|---|---|---|---|

| This compound | BRAG2 | 3 | Noncompetitive inhibitor | Breast Cancer |

| JQ1 | BET | 10.4 | Competitive inhibitor | Various Cancers |

| ONO-8590580 | Unknown | N/A | Modulates cognitive deficits | Alzheimer's |

This comparison highlights this compound's unique position as a specific BRAG2 inhibitor with significant implications for cancer therapy.

Eigenschaften

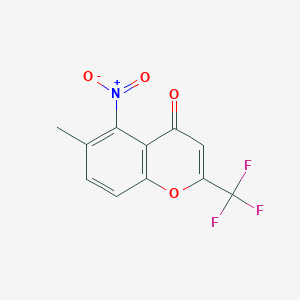

IUPAC Name |

6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUSXIBCGCFOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.